Cas no 863507-44-2 (Nocardimicin C)

Nocardimicin C structure
Nocardimicin C structure
Nome del prodotto:Nocardimicin C
Numero CAS:863507-44-2
MF:C39H59N5O9
MW:741.913871049881
CID:2058504
PubChem ID:3013847

Nocardimicin C Proprietà chimiche e fisiche

Nomi e identificatori

    • Nocardimicin C
    • (-)-Nocardimicin C
    • N-(7-Hydroxy-3,4,5,6-tetrahydro-2H-azepin-6-yl)-3-((2-((hydroxy(2-(2-hydroxyphenyl)-1,3-oxazol-4-yl)methylidene)amino)-6-(N-hydroxyacetamido)hexanoyl)oxy)-2-methyltetradecanimidate
    • 863507-44-2
    • (2-methyl-1-oxo-1-((2-oxoazepan-3-yl)amino)tetradecan-3-yl) 6-(acetyl(hydroxy)amino)-2-((2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl)amino)hexanoate
    • lysine, N~6~-acetyl-N~6~-hydroxy-N~2~-[[2-(2-hydroxyphenyl)-4-oxazolyl]carbonyl]-, 1-[2-[(hexahydro-2-oxo-1H-azepin-3-yl)amino]-1-methyl-2-oxoethyl]dodecyl ester
    • CHEMBL507760
    • CHEBI:201303
    • BDBM50241914
    • [2-methyl-1-oxo-1-[(2-oxoazepan-3-yl)amino]tetradecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate
    • N-(7-Hydroxy-3,4,5,6-tetrahydro-2H-azepin-6-yl)-3-{[2-({hydroxy[2-(2-hydroxyphenyl)-1,3-oxazol-4-yl]methylidene}amino)-6-(N-hydroxyacetamido)hexanoyl]oxy}-2-methyltetradecanimidate
    • Inchi: InChI=1S/C39H59N5O9/c1-4-5-6-7-8-9-10-11-12-23-34(27(2)35(47)41-30-20-15-17-24-40-36(30)48)53-39(50)31(21-16-18-25-44(51)28(3)45)42-37(49)32-26-52-38(43-32)29-19-13-14-22-33(29)46/h13-14,19,22,26-27,30-31,34,46,51H,4-12,15-18,20-21,23-25H2,1-3H3,(H,40,48)(H,41,47)(H,42,49)
    • Chiave InChI: ZRSRFOLUVALIAN-UHFFFAOYSA-N
    • Sorrisi: [H]OC=1C(C2=NC(C(=O)N([H])C([H])(C(=O)OC([H])(C([H])(C(=O)N([H])C3([H])C(=O)N([H])C([H])([H])C([H])([H])C([H])([H])C3([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N(O[H])C(=O)C([H])([H])[H])=C([H])O2)=C([H])C([H])=C([H])C1[H]

Proprietà calcolate

  • Massa esatta: 741.43127848Da
  • Massa monoisotopica: 741.43127848Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 53
  • Conta legami ruotabili: 24
  • Complessità: 1140
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.342
  • Superficie polare topologica: 200Ų
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD